molecular formula H2SO4<br>H2O4S B040935 Polyglyceryl-3 caprate CAS No. 116424-03-4

Polyglyceryl-3 caprate

Cat. No. B040935
M. Wt: 98.08 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyglyceryl-3 caprate (PGC) is a non-ionic surfactant that belongs to the class of polyglycerol esters. PGC is derived from glycerol and capric acid, and it is used in various industries, including food, pharmaceuticals, and personal care products. PGC is known for its emulsifying and solubilizing properties, making it an ideal ingredient for various formulations.

Scientific Research Applications

Skin Penetration Enhancement

Polyglyceryl-3 caprate has been identified as a moderate skin penetration enhancer. In a study assessing various lipophilic formulation excipients, polyglyceryl-3 caprate (referred to as glyceryl monocaprylate/caprate) showed significant skin penetration enhancement effects, attributed to its surfactant properties and optimum alkyl chain length for this purpose (Cornwell et al., 1998).

Dermal Peptide Delivery

Research has demonstrated that polyglyceryl-3 caprate can be used in enhancing the penetration of peptides into the skin. In a study focused on dermal peptide delivery, formulations including polyglyceryl-3 caprate showed improved penetration of peptides into the skin layers, which is particularly beneficial in cosmetics and therapeutics (Sommer et al., 2018).

Biosynthesis of Glyceride Glycoside

Polyglyceryl-3 caprate is involved in the biosynthesis of biosurfactants. Amylosucrase, a glycosyltransferase, was used in a study to synthesize biosurfactants from polyglyceryl-3 caprate. The study highlights the potential of polyglyceryl-3 caprate in producing biologically significant compounds (Kim et al., 2021).

Biomedical Applications of Dendritic Polyglycerols

Dendritic polyglycerols, which include polyglyceryl-3 caprate, are gaining attention for their biomedical applications. Studies have shown that dendritic polyglycerols can be used in drug, dye, and gene delivery, as well as in creating non-fouling surfaces and matrix materials for regenerative medicine (Calderón et al., 2010), (Frey & Haag, 2002).

Intradermal Drug Delivery

Polyglyceryl-3 caprate has been used in the development of biodegradable nanocarriers for intradermal drug delivery. These nanocarriers exhibit high cellular uptake without significant toxicity, making them suitable for delivering drugs through the skin (Mohammadifar et al., 2017).

Cosmetic Applications

Polyglyceryl-3 caprate is also being explored in the cosmetic industry. For instance, polyglyceryl-10 caprylates, which include polyglyceryl-3 caprate, have been synthesized and investigated for their potential as cosmetic ingredients, particularly in makeup removal products (Zhang et al., 2020).

Magnetic Resonance Imaging Contrast Agent

In the field of medical imaging, polyglyceryl-3 caprate-grafted magnetic nanoparticles have been developed for use as a magnetic resonance imaging (MRI) contrast agent. These nanoparticles exhibit favorable properties such as stability in aqueous medium and minimal cytotoxicity, making them suitable for non-invasive imaging applications (Wang et al., 2009).

Drug Delivery Optimization

Polyglyceryl-3 caprate is also involved in optimizing drug delivery systems. Studies have investigated its compatibility with various lipid excipients, helping in the design of efficient drug delivery systems (Silva et al., 2016).

Development of Advanced Polymer Architectures

Polyglyceryl-3 caprate contributes to the creation of advanced polymer architectures, useful in biomedical applications such as drug release and implant stability (Sisson et al., 2013).

Biocompatible Polymer Research

Research on polyglyceryl-3 caprate extends to exploring biocompatible polymers for drug carriers, diagnostic systems, and biosensors. Its hydrophilic nature and modifiability make it suitable for various medical applications (Gosecki et al., 2016).

properties

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH2+]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kitol,90%(MixtureofDiastereomers)

CAS RN

7664-93-9, 14808-79-8
Record name Sulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7664-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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